4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a type of morpholine derivative that has a nitrobenzyl group attached to a piperidine ring. The unique structure of 4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine makes it a valuable tool for studying various biological processes.
Wirkmechanismus
The mechanism of action of 4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine involves its ability to bind to specific proteins and modulate their activity. This compound has been shown to bind to GPCRs and other proteins involved in signal transduction pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine are dependent on the specific proteins it interacts with. This compound has been shown to modulate the activity of various GPCRs, leading to changes in neurotransmitter release, hormone secretion, and other cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine in lab experiments is its ability to selectively bind to specific proteins. This compound can be used to study the function of various proteins in isolation, allowing for a better understanding of their role in biological processes. However, one limitation of using this compound is its potential toxicity, which must be taken into consideration when designing experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine. One potential area of study is the development of new drugs and therapies that target specific GPCRs. Additionally, this compound could be used to study the role of various proteins in disease states, leading to the development of new treatments for a wide range of conditions. Further research is also needed to fully understand the biochemical and physiological effects of 4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine and its potential applications in scientific research.
Synthesemethoden
The synthesis of 4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine involves the reaction of morpholine with 4-nitrobenzyl chloride in the presence of a base. This reaction results in the formation of the desired product, which can be purified using various techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[1-(4-Nitrobenzyl)piperidin-4-yl]morpholine has numerous applications in scientific research. It has been used as a tool to study the binding properties of various proteins, including G protein-coupled receptors (GPCRs). Additionally, this compound has been utilized in the development of new drugs and therapies for various diseases.
Eigenschaften
Molekularformel |
C16H23N3O3 |
---|---|
Molekulargewicht |
305.37 g/mol |
IUPAC-Name |
4-[1-[(4-nitrophenyl)methyl]piperidin-4-yl]morpholine |
InChI |
InChI=1S/C16H23N3O3/c20-19(21)16-3-1-14(2-4-16)13-17-7-5-15(6-8-17)18-9-11-22-12-10-18/h1-4,15H,5-13H2 |
InChI-Schlüssel |
FQICIXJGFNPVGQ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCC1N2CCOCC2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.